molecular formula C16H16N4O3S B11165901 6-methoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

6-methoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

Cat. No.: B11165901
M. Wt: 344.4 g/mol
InChI Key: NHZRJUFURSWISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide is a complex organic compound that features both indole and thiazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole ring is a fundamental structure in many natural products and pharmaceuticals, while the thiazole ring is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted indole derivatives.

Scientific Research Applications

6-methoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, leading to various biological effects. The thiazole ring can enhance the compound’s binding affinity and specificity for certain targets, such as microbial enzymes and cancer cell receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-methoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide apart is its unique combination of indole and thiazole rings, which confer a wide range of biological activities and potential therapeutic applications. This combination allows for enhanced binding affinity and specificity for various molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

6-methoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C16H16N4O3S/c1-23-11-3-2-10-8-13(19-12(10)9-11)15(22)17-5-4-14(21)20-16-18-6-7-24-16/h2-3,6-9,19H,4-5H2,1H3,(H,17,22)(H,18,20,21)

InChI Key

NHZRJUFURSWISV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.